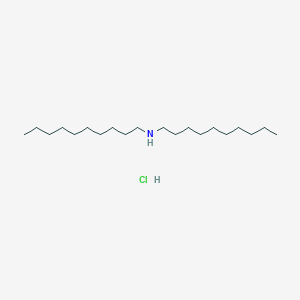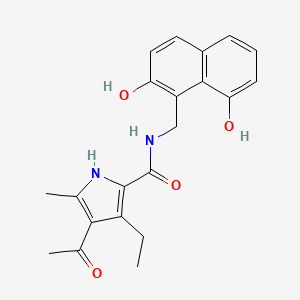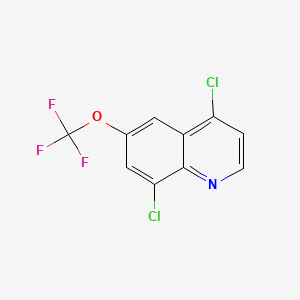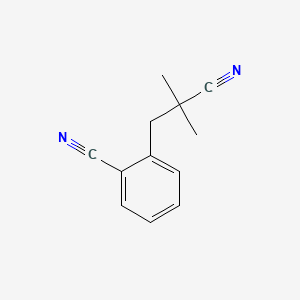
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is a specialized chemical compound known for its unique structure and properties. It is often used in various scientific research and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile typically involves the reaction of benzyl cyanide with isobutyronitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or recrystallization are often necessary to obtain the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile exerts its effects involves its reactivity with various chemical reagents. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl cyanide: Similar structure but lacks the alpha,alpha-dimethyl groups.
Isobutyronitrile: Contains the nitrile group but lacks the benzene ring.
Phenylacetonitrile: Similar to benzyl cyanide but with different substituents.
Uniqueness
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is unique due to the presence of both the nitrile group and the alpha,alpha-dimethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound in various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2-(2-cyano-2-methylpropyl)benzonitrile |
InChI |
InChI=1S/C12H12N2/c1-12(2,9-14)7-10-5-3-4-6-11(10)8-13/h3-6H,7H2,1-2H3 |
Clave InChI |
OQQIWMZDSRKWAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)
![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)

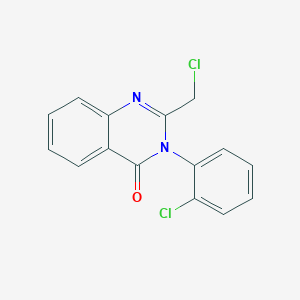
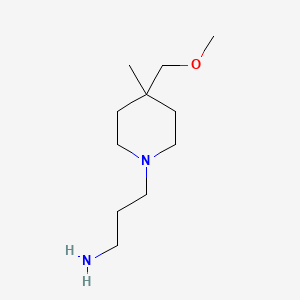
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
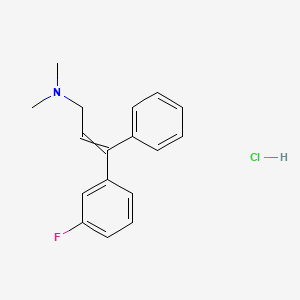


![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)
